molecular formula C15H14N2O4S B10977282 Ethyl 4-cyano-3-methyl-5-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B10977282
M. Wt: 318.3 g/mol
InChI Key: YFOHXYVZLJKKKG-UHFFFAOYSA-N
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Description

ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-CYANO-3-METHYL-5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H14N2O4S/c1-4-20-15(19)12-8(2)11(7-16)14(22-12)17-13(18)10-5-6-21-9(10)3/h5-6H,4H2,1-3H3,(H,17,18)

InChI Key

YFOHXYVZLJKKKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C#N)C

Origin of Product

United States

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